molecular formula C16H20N2O5S B4923247 heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No. B4923247
M. Wt: 352.4 g/mol
InChI Key: HVHLPTXCNWHWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as NBDHEX, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzothiazole family and has been shown to exhibit potent anticancer activity in various cancer cell lines.

Mechanism of Action

Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate inhibits the activity of GSTP1-1 by binding to the active site of the enzyme. This leads to the depletion of intracellular glutathione levels, which in turn induces oxidative stress and apoptosis in cancer cells. heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit the activity of multidrug resistance-associated protein 1 (MRP1), which is another protein that plays a crucial role in drug resistance and cancer cell survival.
Biochemical and Physiological Effects:
Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to exhibit potent anticancer activity in various cancer cell lines by inducing apoptosis and inhibiting the activity of GSTP1-1 and MRP1. In addition, heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the growth and invasion of cancer cells by targeting the tumor microenvironment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It exhibits potent anticancer activity in various cancer cell lines and can be used to study the mechanism of action of GSTP1-1 and MRP1. However, there are also some limitations to using heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments. It is a toxic compound that requires careful handling and disposal. It may also exhibit off-target effects and toxicity in normal cells.

Future Directions

There are several future directions for the study of heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is to study the efficacy of heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in animal models of cancer. Another direction is to investigate the potential use of heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the development of more potent and selective inhibitors of GSTP1-1 and MRP1 may lead to the discovery of novel therapeutic agents for the treatment of cancer.

Synthesis Methods

Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be synthesized using a multi-step process that involves the reaction of 6-nitro-2-aminobenzothiazole with acetic anhydride and heptylamine. The reaction is carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

Heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anticancer activity in various cancer cell lines including breast, lung, colon, and pancreatic cancer cells. heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to induce apoptosis in cancer cells by inhibiting the activity of glutathione S-transferase P1-1 (GSTP1-1), which is an enzyme that plays a crucial role in drug resistance and cancer cell survival.

properties

IUPAC Name

heptyl 2-(6-nitro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-2-3-4-5-6-9-23-15(19)11-17-13-8-7-12(18(21)22)10-14(13)24-16(17)20/h7-8,10H,2-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHLPTXCNWHWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

heptyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

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